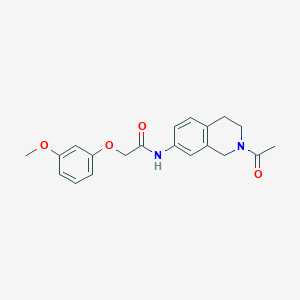

![molecular formula C9H13N3OS B2943038 [2-甲基-6-(丙烷-2-基)咪唑并[2,1-b][1,3,4]噻二唑-5-基]甲醇 CAS No. 1267798-65-1](/img/structure/B2943038.png)

[2-甲基-6-(丙烷-2-基)咪唑并[2,1-b][1,3,4]噻二唑-5-基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

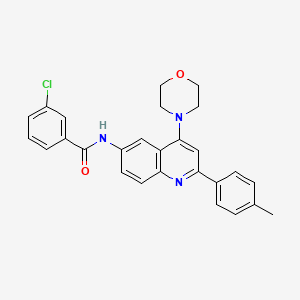

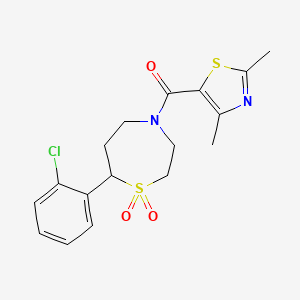

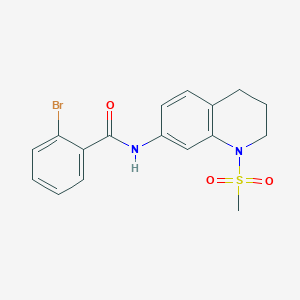

“[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol” is a chemical compound with the CAS number 1267798-65-1 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies . For instance, Syed et al. synthesized a similar compound, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, and evaluated it for anti-tubercular potential . Another study reported the synthesis of a heterocyclic hybrid by the interaction of 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-aminopyridine .Molecular Structure Analysis

Imidazole, the core structure of the compound, is known as 1,3-diazole. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

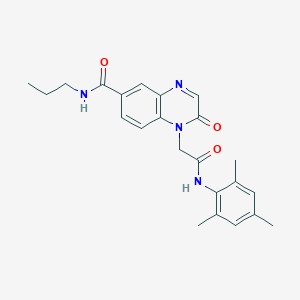

Imidazole derivatives show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .科学研究应用

分子聚集研究

- 有机溶剂中的聚集:一项研究调查了与 2-甲基-6-(丙烷-2-基)咪唑并[2,1-b][1,3,4]噻二唑-5-基]甲醇 相似的化合物在不同有机溶剂中的聚集行为。研究发现,分子结构,特别是烷基取代基,显著影响聚集过程 (Matwijczuk 等人,2016)。

药物研究

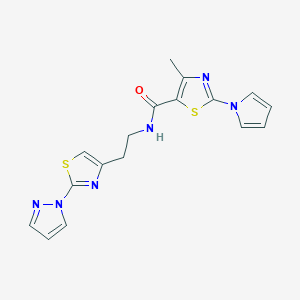

- 肝癌中的抗增殖效力:对咪唑并[2,1-b]噻唑衍生物的研究显示出对肝癌细胞系的抗增殖作用。这包括探索含有咪唑并[2,1-b]噻唑部分的噻二唑衍生物 (Rashdan 等人,2020)。

化学合成

- 羰基化合物的合成:报道了一种涉及 (1-甲基-1H-咪唑-2-基)甲醇衍生物的合成方法,该衍生物可转化为羰基化合物。该过程突出了咪唑衍生物在化学合成中的多功能性 (Ohta 等人,1987)。

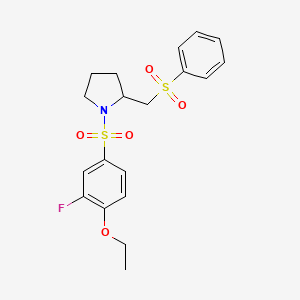

催化

- 通过钌配合物形成 C-N 键:一项研究重点关注开发含有咪唑-2-亚烷基配体的钌(II) 基催化剂,用于形成 C-N 键的反应。这项研究表明此类化合物在推进催化过程中的作用 (Donthireddy 等人,2020)。

抗菌和抗结核活性

- 抗结核活性:咪唑并[2,1-b][1,3,4]噻二唑衍生物已被合成,并显示出对结核分枝杆菌具有显著的抗结核活性,表明它们在开发新的结核病治疗方法中的潜力 (Kolavi 等人,2006)。

安全和危害

未来方向

Imidazole derivatives have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future research directions could involve exploring the potential applications of “[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol” in drug development.

作用机制

Target of Action

Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of this compound with its targets could lead to these various biological effects.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence the absorption and distribution of this compound.

Result of Action

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound could have various molecular and cellular effects.

属性

IUPAC Name |

(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-5(2)8-7(4-13)12-9(10-8)14-6(3)11-12/h5,13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZYRRFECMIBOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(N=C2S1)C(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2942955.png)

![2-Pyrimidin-2-yl-2-azabicyclo[2.2.1]heptane](/img/structure/B2942963.png)

![2(1H)-Pyrimidinone, 1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-4-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B2942972.png)

![1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2942973.png)